Hydrogen-Bond Donor Count: N-Methylation Eliminates N–H-Mediated Aggregation vs. 4-Isopropylthiazolidine-2-thione
The target compound bears a tertiary thioamide (N–CH₃) and therefore has zero hydrogen-bond donor (HBD) sites. In contrast, 4-isopropylthiazolidine-2-thione (CAS 76186-04-4) retains a secondary thioamide (N–H) with one HBD . This structural difference precludes intermolecular N–H···S=C hydrogen bonding and blocks thione–thiol tautomerism, which is documented for N–H thiazolidinethiones and contributes to variable aggregation behavior in solution [1]. The absence of HBD is also reflected in a modestly lower polar surface area (PSA 60.63 vs. 69.42 Ų for the N–H analog), consistent with reduced capacity for polar interactions [2].
| Evidence Dimension | Hydrogen-bond donor count and polar surface area |
|---|---|
| Target Compound Data | HBD = 0; PSA = 60.63 Ų (calculated) |
| Comparator Or Baseline | 4-Isopropylthiazolidine-2-thione: HBD = 1; PSA = 69.42 Ų |
| Quantified Difference | ΔHBD = –1; ΔPSA = –8.79 Ų (≈12.7% reduction) |
| Conditions | Calculated physicochemical parameters from standardized cheminformatics platforms (Chem960, Molbase) |
Why This Matters
Zero HBD translates to simplified solution-phase behavior, reduced aggregation tendency in non-polar media, and exclusion of thione–thiol tautomeric equilibria that complicate spectroscopic characterization and reactivity prediction.
- [1] Laknifli A. Structures moléculaires et cristallines en série thiazolidinéthiones-2: Analyse conformationnelle. Thèse de doctorat, Université Aix-Marseille 3, 1986. (Documents conformational flexibility and N–H-dependent properties of thiazolidinethiones with varied substitution at positions 3, 4, and 5.) View Source
- [2] Molbase. (S)-4-Isopropylthiazolidine-2-thione (CAS 76186-04-4): PSA = 69.42; LogP = 1.9611. YYBYY. 4-Isopropyl-3-methyl-1,3-thiazolidine-2-thione (CAS 42163-76-8): PSA = 60.63; LogP = 1.9124. View Source
